2-Chloro-2-phenylpropanoic acid
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Overview
Description
2-Chloro-2-phenylpropanoic acid is an organic compound with the molecular formula C9H9ClO2. It is a derivative of phenylpropanoic acid, characterized by the presence of a chlorine atom and a phenyl group attached to the second carbon of the propanoic acid chain. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloro-2-phenylpropanoic acid can be synthesized through various methods. One common approach involves the chlorination of phenylpropanoic acid. This reaction typically uses thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents under controlled conditions to introduce the chlorine atom at the alpha position of the propanoic acid chain .
Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-2-phenylpropanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, to form corresponding alcohols or ethers.
Reduction Reactions: The compound can be reduced to form 2-phenylpropanoic acid using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or ketones, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products:
Substitution: 2-Phenylpropanoic acid derivatives.
Reduction: 2-Phenylpropanoic acid.
Oxidation: Benzoic acid or benzophenone derivatives.
Scientific Research Applications
2-Chloro-2-phenylpropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its role in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a building block for more complex molecules .
Mechanism of Action
The mechanism of action of 2-chloro-2-phenylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in inflammation or microbial growth, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Phenylpropanoic Acid: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
2-Phenylpropanoic Acid: Similar structure but without the chlorine atom, leading to different reactivity and applications.
Chlorophenylacetic Acid: Contains a chlorine atom but differs in the position of the phenyl group.
Uniqueness: 2-Chloro-2-phenylpropanoic acid is unique due to the presence of both a chlorine atom and a phenyl group at the alpha position of the propanoic acid chain. This structural feature imparts distinct reactivity and makes it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C9H9ClO2 |
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Molecular Weight |
184.62 g/mol |
IUPAC Name |
2-chloro-2-phenylpropanoic acid |
InChI |
InChI=1S/C9H9ClO2/c1-9(10,8(11)12)7-5-3-2-4-6-7/h2-6H,1H3,(H,11,12) |
InChI Key |
QYDWVWHHWQRBEA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)(C(=O)O)Cl |
Origin of Product |
United States |
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